Ethyl 2-phenyl-2-piperidinoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

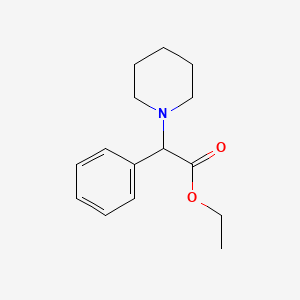

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyl-2-piperidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSKYKDXQOBAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996957 | |

| Record name | Ethyl phenyl(piperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7550-06-3 | |

| Record name | Ethyl α-phenyl-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineacetic acid, alpha-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl(piperidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization and Research Significance of Ethyl 2 Phenyl 2 Piperidinoacetate

Placement within the Phenidate Chemical Class for Academic Research

The phenidate chemical class is a group of synthetic compounds characterized by a piperidine (B6355638) ring and a phenyl group attached to an acetate (B1210297) moiety. wikipedia.org Methylphenidate is the parent compound of this class. wikipedia.orgnih.gov Ethyl 2-phenyl-2-piperidinoacetate is a close analog of methylphenidate, differing by the substitution of a methyl ester group with an ethyl ester group. frontiersin.org This seemingly minor structural modification can lead to differences in chemical properties and biological activity, making it a valuable tool for researchers. frontiersin.org

The core structure of phenidates, including this compound, features two chiral centers, leading to the possibility of four different stereoisomers. smolecule.com The specific spatial arrangement of atoms can significantly influence the compound's interaction with biological targets.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H22ClNO2 |

| Molecular Weight | 283.79 g/mol |

| IUPAC Name | ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |

| CAS Number | 19716-79-1 |

| Synonyms | α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride, Ritalinic Acid Ethyl Ester |

Data sourced from PubChem and other chemical suppliers. smolecule.comnih.govchemsrc.comchemnet.com

Historical and Current Research Trajectories of Related Compounds

Research into the phenidate class began with the synthesis of methylphenidate in 1944. nih.gov Initially investigated for various purposes, its primary application became the management of symptoms associated with attention deficit hyperactivity disorder (ADHD). nih.govnih.gov

The study of related compounds, or analogs, like this compound, has been driven by a desire to understand the fundamental mechanisms of action of this class of molecules. researchgate.net Researchers have synthesized and evaluated a wide array of phenidate derivatives to explore how modifications to different parts of the molecule—such as the aryl group, the acyl group, or the piperidine ring—affect their binding to and inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters. researchgate.netwikipedia.org

For instance, studies have compared the potency of various analogs, including those with different halogen substitutions on the phenyl ring or alterations to the ester group. researchgate.net This research has helped to map the pharmacophore of the phenidate class, identifying the key structural features necessary for activity at monoamine transporters. wikipedia.org

Current research continues to explore the nuances of these compounds. For example, some studies have investigated the potential of certain methylphenidate analogs as treatments for cocaine abuse, based on the overlapping mechanisms of action. frontiersin.org The synthesis and evaluation of novel phenidate derivatives remain an active area of research for their potential to elucidate complex neurochemical pathways. researchgate.netwikipedia.org

Synthetic Methodologies for Ethyl 2 Phenyl 2 Piperidinoacetate and Analogs

Established Synthetic Routes and Precursor Utilization

The synthesis of α-amino esters like Ethyl 2-phenyl-2-piperidinoacetate often relies on well-established reactions that create the core carbon-nitrogen bond. These methods typically involve the assembly of key precursors, including a phenylacetate (B1230308) backbone and a piperidine (B6355638) moiety.

Esterification and Amination Strategies in this compound Synthesis

A primary and straightforward route to this compound involves the nucleophilic substitution of a suitable leaving group at the α-position of an ethyl phenylacetate derivative by piperidine. This two-step approach typically consists of:

Halogenation of the α-carbon: Ethyl phenylacetate is first treated with a halogenating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the benzylic position, yielding ethyl 2-bromo-2-phenylacetate. This position is activated by both the adjacent phenyl ring and the ester group, facilitating radical or ionic halogenation.

Nucleophilic Substitution (Amination): The resulting α-halo ester is then subjected to an amination reaction with piperidine. The nitrogen atom of the piperidine acts as a nucleophile, displacing the bromide to form the target compound, this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

An alternative strategy involves the direct alkylation of the piperidine ring with the ethyl phenylacetate derivative. Modifications to this core process can include piperidine ring alkylation or acylation, followed by reduction steps using reagents like lithium aluminum hydride to produce related alcohol derivatives.

Exploration of Alternative Synthetic Pathways

Beyond the direct amination of α-halo esters, other synthetic routes have been explored for producing the piperidine scaffold found in analogs. A significant alternative pathway involves the modification of a pre-existing pyridine ring. The catalytic hydrogenation of a pyridine ring to a piperidine ring is a common and effective method. For instance, 2-phenyl-4-[2-(2-pyridyl)-ethyl]-quinoline can be hydrogenated using a platinum oxide catalyst in the presence of acetic acid to yield the corresponding piperidine derivative prepchem.com.

Another advanced approach involves the reductive coupling of N-heteroarenes. For example, a practical synthesis of ethyl (R)-piperidine-3-acetate has been achieved starting from 3-pyridylacetic acid, which includes a one-pot reductive N-ethylation of the corresponding pyridinium salt researchgate.net. These reduction methods provide a powerful tool for accessing piperidine-containing compounds from readily available pyridine precursors.

Chiral Synthesis and Enantiomeric Resolution of this compound

This compound possesses a single stereocenter at the α-carbon, meaning it can exist as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through enantiomeric resolution of the racemate or by asymmetric synthesis. For analogs with additional stereocenters, such as those with a substituted piperidine ring, the stereochemical complexity increases, necessitating more sophisticated synthetic control.

Diastereoselective Methods for Stereoisomer Generation

When a molecule contains two or more stereocenters, diastereomers are possible. Diastereoselective synthesis aims to preferentially create one diastereomer over others. A primary method for separating enantiomers, which can be considered a diastereoselective process, is classical resolution. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.

For piperidine derivatives, chiral carboxylic acids are commonly employed as resolving agents. For example, racemic ethyl nipecotate, a piperidine carboxylate ester, has been successfully resolved using di-benzoyl-L-tartaric acid. The reaction results in the precipitation of the diastereomeric salt containing the (S)-enantiomer, which can then be isolated google.com. Similarly, O,O'-di-p-toluoyl-tartaric acid has been used for the resolution of 3-alkylpiperidine-carboxylic acid ethyl esters google.com. Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Another powerful diastereoselective method involves using a chiral starting material that directs the stereochemical outcome of subsequent reactions. The cyclodehydration of achiral aryl-δ-oxoacids with the chiral auxiliary (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as versatile intermediates for the synthesis of various enantiopure 2-arylpiperidines rsc.org.

| Resolving Agent | Target Compound Class | Solvent | Outcome |

| Di-benzoyl-L-tartaric acid | Racemic ethyl nipecotate | Ethanol | Precipitation of the (S)-enantiomer salt google.com |

| O,O'-di-p-toluoyl-tartaric acid | 3-Alkylpiperidine-carboxylic acid ethyl esters | Ethyl acetate (B1210297) | Formation of diastereomeric salts for separation google.com |

Enantioselective Catalysis in Analog Preparation

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This modern approach is highly efficient for preparing chiral piperidine analogs.

A notable example is the asymmetric hydrogenation of pyridine derivatives. Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using the chiral ligand MeO-BoQPhos. This method achieves high levels of enantioselectivity, with enantiomeric ratios (er) up to 93:7, providing an efficient route to enantioenriched 2-alkyl piperidines nih.gov.

Rhodium-based catalysts have also proven effective. A highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine with an aryl boronic acid has been reported nih.govsnnu.edu.cn. Using a chiral phosphine ligand such as (S)-Segphos, this reductive Heck-type reaction produces 3-substituted tetrahydropyridines, precursors to chiral piperidines, in high yield and excellent enantioselectivity (e.g., 96% ee) nih.gov.

| Catalytic System | Reaction Type | Substrate Example | Enantioselectivity |

| [Ir(COD)Cl]₂ / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl N-benzylpyridinium salts | Up to 93:7 er nih.gov |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | Phenyl carbamate dihydropyridine | Up to 96% ee nih.gov |

Chiral Auxiliary Approaches to Stereocontrol

The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate. This auxiliary directs the stereochemistry of a subsequent reaction before being cleaved to yield the enantiopure product. This method is particularly effective for controlling stereochemistry in alkylation reactions.

Amino alcohols are a prominent class of chiral auxiliaries, with pseudoephedrine and its analogs being widely used. For example, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for the diastereoselective alkylation of amides, showing remarkable stereocontrol in reactions that form quaternary carbon centers nih.gov. The auxiliary is typically attached to a carboxylic acid precursor, the alkylation is performed, and the auxiliary is then removed to yield the enantiomerically enriched acid, which can be subsequently converted to the desired ester.

Other notable auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are derived from proline and glutamic acid, respectively . The general principle involves forming an amide or other derivative with the substrate, performing the stereoselective reaction, and then cleaving the auxiliary, which can often be recovered and reused . The use of (S)-1-phenylethylamine as a chiral auxiliary in the synthesis of chiral azetidine derivatives also highlights the broad applicability of this strategy rsc.org.

| Chiral Auxiliary | Auxiliary Type | Typical Application |

| Pseudoephenamine | Amino alcohol | Asymmetric alkylation of amides nih.gov |

| (R)-phenylglycinol | Amino alcohol | Diastereoselective synthesis of chiral lactams rsc.org |

| (S)-1-Phenylethylamine | Chiral amine | Asymmetric synthesis of N-heterocycles rsc.org |

| RAMP / SAMP | Proline derivative | Asymmetric alkylation of carbonyl compounds |

Synthesis of Structurally Related Analogs and Derivatives for Research Probes

The creation of structurally related analogs and derivatives of this compound is crucial for their use as research probes. By systematically altering different parts of the molecule, researchers can fine-tune the compound's properties to better understand its biological targets and mechanisms of action. These modifications typically involve the ester group, the phenyl ring, and the piperidine ring.

Modifications to the Ester Moiety and Their Synthetic Implications

Variations in the ester moiety of 2-phenyl-2-piperidinoacetate analogs can significantly impact their chemical and biological properties. Synthetic strategies are often adapted to accommodate the introduction of different alkyl or aryl groups in the ester functionality.

One common approach involves the synthesis of a carboxylic acid precursor, which can then be esterified with a variety of alcohols under acidic conditions. For instance, the synthesis of various ester derivatives can be achieved by reacting the corresponding acid with an alcohol in the presence of an acid catalyst.

Another versatile method is the transesterification of an existing ester. This approach is particularly useful for creating a series of analogs from a common intermediate. For example, methylphenidate can be converted to ethylphenidate through a transesterification process.

The synthetic implications of these modifications are generally manageable, as esterification and transesterification are well-established chemical transformations. However, challenges can arise with sterically hindered alcohols or when the substrate contains other functional groups that are sensitive to acidic conditions. In such cases, milder coupling agents may be employed.

Table 1: Examples of Ester Moiety Modifications and Synthetic Methods

| Ester Analog | Synthetic Method | Precursor |

| Mthis compound | Esterification | 2-phenyl-2-piperidinoacetic acid |

| Propyl 2-phenyl-2-piperidinoacetate | Esterification | 2-phenyl-2-piperidinoacetic acid |

| Isopropyl 2-phenyl-2-piperidinoacetate | Esterification | 2-phenyl-2-piperidinoacetic acid |

| This compound | Transesterification | Mthis compound |

Substitutions on the Phenyl Ring and Resulting Synthetic Challenges

Introducing substituents onto the phenyl ring of 2-phenyl-2-piperidinoacetate analogs allows for a detailed exploration of how electronic and steric factors influence their activity. A range of substituted analogs, including those with halogen, alkyl, and alkoxy groups, have been synthesized for research purposes.

The synthesis of these analogs typically begins with a correspondingly substituted phenylacetic acid or its ester derivative. These starting materials can then be elaborated to introduce the piperidine ring. For example, a substituted phenylacetonitrile can be used as a precursor to create a variety of phenyl-substituted analogs.

Table 2: Examples of Phenyl Ring Substitutions and Synthetic Precursors

| Phenyl Ring Substitution | Synthetic Precursor |

| 4-Fluoro | 4-Fluorophenylacetic acid |

| 4-Chloro | 4-Chlorophenylacetic acid |

| 3,4-Dichloro | 3,4-Dichlorophenylacetic acid |

| 4-Methyl | 4-Methylphenylacetic acid |

Alterations to the Piperidine Ring Structure

Modifying the piperidine ring of 2-phenyl-2-piperidinoacetate provides a means to investigate the impact of conformational rigidity and the spatial arrangement of substituents on biological activity. A variety of synthetic methods are employed to create analogs with altered piperidine ring structures.

One common approach is the synthesis of polysubstituted piperidines through multi-component reactions, which allow for the rapid assembly of complex structures from simple starting materials. Intramolecular cyclization reactions are also a powerful tool for constructing the piperidine ring with a high degree of stereocontrol.

The synthesis of piperidine ring-modified analogs can be achieved through piperidine ring alkylation and/or acylation, followed by reduction. For instance, a series of novel piperidine ring–modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate have been synthesized. researchgate.net Bridged piperidine analogs have also been synthesized to probe the effects of conformational constraint.

The synthetic challenges associated with these modifications can be significant. The stereoselective synthesis of substituted piperidines often requires the use of chiral auxiliaries or catalysts. Furthermore, the construction of more complex, conformationally restricted piperidine analogs, such as bridged systems, can involve multi-step and technically demanding synthetic sequences.

Table 3: Examples of Piperidine Ring Alterations and Synthetic Strategies

| Piperidine Ring Alteration | Synthetic Strategy |

| 2,6-Disubstituted | Multi-component reaction |

| N-Alkylated | Alkylation of the piperidine nitrogen |

| Bridged Bicyclic | Intramolecular cyclization |

| Fused Ring System | Ring-closing metathesis |

Structure Activity Relationship Sar Investigations of Ethyl 2 Phenyl 2 Piperidinoacetate Derivatives

Correlating Specific Structural Features with Molecular Target Binding Affinities

The binding affinity of ethyl 2-phenyl-2-piperidinoacetate derivatives to their molecular targets can be significantly modulated by strategic modifications to the phenyl ring, the piperidine (B6355638) moiety, and the ester group.

The substitution pattern on the phenyl ring of 2-phenyl-2-piperidinoacetate analogs is a key determinant of their binding affinity for monoamine transporters. While extensive research has been conducted on methylphenidate, a closely related compound, the principles governing the impact of phenyl ring substituents are largely applicable to its ethyl ester counterpart.

Studies on a series of dl-threo-methylphenidate derivatives have shown that substitution at the para and meta positions of the phenyl ring generally leads to retained or increased affinity for the dopamine (B1211576) transporter (DAT). nih.gov Specifically, electron-withdrawing groups at these positions tend to enhance binding. For instance, derivatives with bromo and iodo substituents at the para position, as well as a meta-bromo substituent, exhibit higher affinity for the DAT compared to the unsubstituted parent compound. nih.gov In contrast, substitution at the ortho position of the phenyl ring has been found to be detrimental to binding affinity, with a considerable decrease observed for an ortho-bromo derivative of methylphenidate. nih.gov Halogenation of the phenyl ring with chlorine, as seen in threo-3,4-dichloromethylphenidate, has also been shown to increase the affinity for inhibiting dopamine transport. nih.gov

These findings suggest that the electronic properties and steric bulk of the substituents on the phenyl ring, as well as their position, are critical for optimal interaction with the binding pocket of the dopamine transporter.

Table 1: Influence of Phenyl Ring Substituents on the Dopamine Transporter (DAT) Affinity of dl-threo-Methylphenidate Analogs

| Substituent | Position | Relative Affinity for DAT nih.gov |

| Bromo | para | > Iodo > Methoxy > Hydroxy |

| Bromo | meta | > Unsubstituted |

| Iodo-Hydroxy | meta-para | > para-Hydroxy |

| Bromo | ortho | Considerably Decreased |

Note: This data is for methylphenidate analogs, a close structural relative of this compound. The trends are expected to be similar for the ethyl ester derivatives.

The piperidine ring is another critical component for the activity of this compound. Its conformation and any substitutions on the ring can significantly impact binding affinity. The nitrogen atom within the piperidine ring is a key feature, and modifications to it have been shown to alter activity. For example, N-methylation of the piperidine ring in methylphenidate leads to a considerable reduction in affinity for the dopamine transporter. nih.gov Furthermore, the introduction of a larger N-benzyl group also imparts distinct properties, suggesting that the size and nature of the substituent on the piperidine nitrogen can modulate the interaction with the transporter. nih.gov

The ester group of 2-phenyl-2-piperidinoacetates plays a significant role in modulating their potency and selectivity for monoamine transporters. The ethyl ester of 2-phenyl-2-piperidinoacetate (ethylphenidate) exhibits a distinct pharmacological profile compared to its methyl ester counterpart (methylphenidate).

Table 2: Comparative Binding Affinities of d-Methylphenidate and d-Ethylphenidate at Dopamine (DAT) and Norepinephrine (B1679862) (NET) Transporters

| Compound | DAT Ki (nM) nih.gov | NET Ki (nM) nih.gov | DAT/NET Selectivity Ratio |

| d-Methylphenidate | 161 | 206 | 1.28 |

| d-Ethylphenidate | 230 | 3700 | 16.09 |

Stereochemical Aspects of Structure-Activity Relationships in this compound

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). These stereoisomers can be grouped into two pairs of enantiomers, which are also diastereomers of each other (threo and erythro pairs). The spatial arrangement of the atoms in these isomers is a critical factor in their interaction with biological targets, which are themselves chiral.

Significant differences in pharmacological activity are observed between the enantiomers of this compound. The primary activity resides in the (+)-enantiomer, which is significantly more potent as a dopamine reuptake inhibitor than the (-)-enantiomer. nih.gov

A study measuring the inhibition of dopamine reuptake found that the (+)-enantiomer of ethylphenidate had an IC50 value of 27 nM, whereas the (-)-enantiomer had an IC50 of 1730 nM, indicating a substantial difference in their affinity for the dopamine transporter. nih.gov This pronounced enantiomeric selectivity highlights the specific stereochemical requirements of the binding site on the dopamine transporter.

Table 3: Enantiomeric Selectivity of Ethylphenidate at the Dopamine Transporter (DAT)

| Enantiomer | DAT Uptake Inhibition IC50 (nM) nih.gov |

| (+)-Ethylphenidate | 27 |

| (-)-Ethylphenidate | 1730 |

The relative orientation of the phenyl and piperidine rings, defined by the threo and erythro diastereomeric forms, is a crucial determinant of biological activity. In the closely related methylphenidate series, it is well-established that the threo diastereomers are pharmacologically active, while the erythro diastereomers are largely inactive as dopamine reuptake inhibitors. wikipedia.orgnih.gov For instance, the dl-erythro isomer of o-bromomethylphenidate showed no significant binding to the DAT (IC50 > 50,000 nM). nih.gov

This pronounced difference in activity between diastereomers is attributed to the different spatial arrangements of the key pharmacophoric elements—the phenyl ring, the piperidine nitrogen, and the ester group. The threo configuration allows for an optimal orientation of these groups within the binding site of the dopamine transporter, leading to a high-affinity interaction. Conversely, the erythro configuration results in a conformation that is not complementary to the binding site, leading to a significant loss of potency. It is highly probable that this diastereomeric preference is conserved for this compound.

Molecular and Cellular Mechanisms of Action of Ethyl 2 Phenyl 2 Piperidinoacetate

Interaction with Neurotransmitter Transporters

The primary mechanism of action for Ethyl 2-phenyl-2-piperidinoacetate is believed to be its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.

Dopamine (B1211576) Transporter (DAT) Binding and Inhibition Mechanisms

Studies on ethylphenidate have reported potent inhibition of the dopamine transporter. This suggests that this compound likely shares this characteristic, binding to and blocking the DAT, thereby preventing the reabsorption of dopamine from the synapse.

Serotonin (B10506) Transporter (SERT) Modulatory Effects

In contrast to its potent effects on DAT and NET, ethylphenidate displays a significantly lower affinity for the serotonin transporter (SERT). This selectivity for DAT and NET over SERT is a key feature of its pharmacological profile and distinguishes it from other classes of psychostimulants. Consequently, it is anticipated that this compound would have minimal direct effects on serotonin reuptake.

Interactive Table: Transporter Binding Affinities of Ethylphenidate

| Transporter | IC50 (nM) | Ki (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | 44 | 24 |

| Norepinephrine (B1679862) Transporter (NET) | 30 | 39 |

| Serotonin Transporter (SERT) | >10,000 | >10,000 |

Data represents findings for ethylphenidate and is used as a proxy for this compound.

Receptor Binding Profiling and Affinity Studies

Beyond its primary action on neurotransmitter transporters, the pharmacological profile of this compound is further defined by its interactions with other receptor systems.

Sigma Receptor (σ1, σ2) Interactions and Ligand Affinities

Research into the interaction of phenidate-class compounds with sigma receptors is an emerging area. While direct binding data for this compound at sigma receptors is not available, studies on the structurally related compound methylphenidate suggest potential interactions. Some research indicates that certain psychostimulants may bind to sigma-1 receptors, although the affinity and functional consequences of this binding are still under investigation. Further studies are required to determine the specific affinity of this compound for both sigma-1 and sigma-2 receptors.

Investigation of Affinities for Other G-Protein Coupled Receptors

To date, comprehensive screening of this compound against a broad panel of G-protein coupled receptors (GPCRs) has not been extensively reported in the scientific literature. However, studies on its close analog, methylphenidate, have shown a lack of significant affinity for dopamine D1 and D2 receptors. This suggests that the primary mechanism of action is not direct receptor agonism or antagonism at these sites but rather the modulation of dopamine levels through transporter inhibition. Electrophysiological studies on methylphenidate have indicated an involvement of dopamine D1 and alpha-2 adrenergic receptors in its effects on the prefrontal cortex, though this is likely an indirect consequence of increased neurotransmitter levels rather than direct receptor binding. nih.gov Further research is necessary to fully characterize the interaction profile of this compound across the wider GPCRome.

Enzyme Interaction and Modulation Studies

The enzymatic interactions of this compound are not extensively documented in dedicated studies on this specific molecule. However, by examining its structural components—a piperidine (B6355638) ring and a phenylacetate (B1230308) group—it is possible to infer potential enzymatic modulation based on research conducted on related molecular scaffolds.

Cholinesterase Inhibition Potentials of Related Molecular Scaffolds

The piperidine moiety is a key structural feature in many compounds that have been investigated for their ability to inhibit cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijpsi.org These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine; their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. ijpsi.org The nitrogen atom within the piperidine ring can act as a proton acceptor, allowing it to interact with the anionic site of acetylcholinesterase. ijpsi.org

A variety of synthetic piperidine derivatives have demonstrated significant anticholinesterase activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. nih.gov Notably, compound 21 in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a highly potent AChE inhibitor with an IC50 value of 0.56 nM. nih.gov This compound exhibited a remarkable 18,000-fold greater affinity for AChE compared to BuChE. nih.gov

In another study, α,β-unsaturated carbonyl based piperidinone derivatives were also evaluated for their cholinesterase inhibitory capabilities. acgpubs.org All tested compounds showed varying degrees of inhibition against both AChE and BuChE. acgpubs.org The most potent derivative against AChE was 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, with an IC50 value of 12.55 µM. acgpubs.org Another compound in the series, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, was the most effective against BuChE with an IC50 of 17.28 µM and also acted as a dual inhibitor. acgpubs.org

Furthermore, research into novel N-benzylpiperidine carboxamide derivatives has identified compounds with significant cholinesterase inhibitory potential. nih.gov One such derivative, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, displayed an in vitro IC50 value of 5.94 ± 1.08 μM against acetylcholinesterase. nih.gov

These findings from related piperidine-containing molecules suggest that this compound may also exhibit inhibitory activity towards cholinesterases. The presence of the piperidine ring provides a structural basis for potential interaction with the active site of these enzymes. However, without direct experimental evidence, this remains a hypothetical mechanism of action.

Table 1: Cholinesterase Inhibition by Related Piperidine Derivatives

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 μM |

Exploration of Other Enzymatic Modulations

The phenylacetate component of this compound suggests other potential enzymatic interactions beyond cholinesterase inhibition. Phenylacetic acid and its derivatives are known to be metabolized by various enzymes and can also act as inhibitors of certain enzymatic processes.

One area of investigation for phenylacetic acid derivatives has been their role as aldose reductase inhibitors. nih.gov In a study of substituted benzyloxyphenylacetic acids, the presence of a methylene (B1212753) spacer between the aromatic core and the acidic function was found to be critical for biological activity. nih.gov The most potent compound in that series demonstrated an IC50 value of 20.9 microM for aldose reductase inhibition. nih.gov This indicates that molecules with a phenylacetate scaffold have the potential to interact with and inhibit this enzyme.

Furthermore, the metabolism of phenylacetate itself is initiated by the enzyme phenylacetate-CoA ligase. nih.gov This enzyme is highly specific to phenylacetate and catalyzes its conversion to phenylacetyl-CoA. nih.gov While this is a metabolic process rather than an inhibitory one, it highlights that the phenylacetate structure is recognized by specific enzymes.

The bacterial degradation of aromatic compounds also involves a suite of enzymes that act on phenylacetate. researchgate.netmdpi.com This pathway includes enzymes that are involved in the oxidation and cleavage of the aromatic ring. researchgate.net While these are bacterial enzymes, they underscore the biological reactivity of the phenylacetate structure and its ability to serve as a substrate for various enzymatic transformations.

Given these examples, it is conceivable that this compound could interact with a range of enzymes due to its phenylacetate moiety. However, specific studies are required to determine which, if any, of these potential interactions are significant for this particular compound.

Table 2: Enzymatic Inhibition by a Related Phenylacetic Acid Derivative

| Compound Class | Target Enzyme | Representative IC50 Value |

|---|---|---|

| Substituted benzyloxyphenylacetic acids | Aldose Reductase | 20.9 µM |

In Vitro Metabolic Pathways and Metabolite Characterization of Ethyl 2 Phenyl 2 Piperidinoacetate

Phase I Metabolic Transformations in In Vitro Systems

Phase I metabolism introduces or exposes functional groups on a parent compound, generally increasing its polarity. For ethyl 2-phenyl-2-piperidinoacetate, in vitro studies have identified several key Phase I pathways, including ester hydrolysis and oxidative reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov

Ester hydrolysis is a principal metabolic pathway for many ester-containing drugs. This reaction involves the cleavage of the ester bond, converting the ester into a carboxylic acid and an alcohol. hud.ac.uk In the case of this compound, hydrolysis yields ritalinic acid and ethanol. This transformation is primarily mediated by carboxylesterase enzymes, particularly hCES1c. hud.ac.uk

However, in studies using human liver microsomes, the formation of ritalinic acid has also been attributed to non-enzymatic hydrolysis rather than oxidative metabolism. nih.gov This indicates that while ritalinic acid is a major metabolite, its formation in certain in vitro systems may occur spontaneously without direct enzymatic conversion by the microsomal fractions tested. nih.gov Ritalinic acid is also the primary metabolite of methylphenidate, a closely related compound. researchgate.net

Table 1: Primary Hydrolytic Metabolite of this compound

| Parent Compound | Reaction | Metabolite |

|---|

Oxidative metabolism, particularly hydroxylation, is a significant Phase I pathway for this compound. In vitro investigations using human liver microsomes have successfully identified multiple oxidative metabolites. nih.gov These transformations are catalyzed by cytochrome P450 enzymes. nih.gov

The primary oxidative reaction is mono-hydroxylation, which can occur on either the phenyl (aromatic) ring or the piperidine (B6355638) (aliphatic) ring. nih.gov These initial hydroxylated metabolites can then undergo further biotransformation, including subsequent dehydration and additional hydroxylations, leading to a variety of secondary metabolites. nih.govresearchgate.net In total, seven distinct Phase I oxidative metabolites have been identified in vitro. nih.gov

Studies with recombinant human CYP enzymes have pinpointed CYP2C19 as the most active enzyme in the formation of these hydroxylated metabolites. nih.gov Other isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, also contribute to the oxidative metabolism of this compound. nih.gov The metabolism of the related compound methylphenidate also involves hydroxylation, particularly p-hydroxylation on the aromatic ring. ricardinis.ptnih.gov

Table 2: In Vitro Oxidative Metabolites of this compound

| Metabolite Type | Description | Key Enzymes |

|---|---|---|

| Primary mono-hydroxylated metabolites | Hydroxylation on the phenyl or piperidine ring. | CYP2C19, CYP2D6, CYP3A4 |

Oxidative transformations within the piperidine ring can also involve dehydrogenation reactions, leading to the formation of lactam derivatives. While direct evidence for the dehydrogenation of this compound is not extensively detailed, the metabolic profile of its analogue, methylphenidate, provides a strong precedent.

Microsomal oxidation of methylphenidate results in the formation of 6-oxo-methylphenidate, a lactam metabolite. ricardinis.ptpharmgkb.org This process involves oxidation at the 6-position of the piperidine ring. This 6-oxo metabolite can be further de-esterified to form 6-oxo-ritalinic acid. pharmgkb.org Given the structural similarity, it is a plausible metabolic pathway that this compound could undergo a similar dehydrogenation/oxidation reaction in vitro to form an analogous 6-oxo-ethylphenidate metabolite.

Phase II Metabolic Transformations in In Vitro Systems

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which serves to further increase water solubility and facilitate excretion.

Glucuronidation is a major Phase II reaction where glucuronic acid is attached to functional groups such as hydroxyl groups. The hydroxylated metabolites of this compound, formed during Phase I, are potential substrates for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation.

However, in a comprehensive in vitro study using human liver microsomes and cytosol, no Phase II metabolites, including glucuronide conjugates, were detected for this compound. nih.govresearchgate.net This finding suggests that under the specific conditions of that in vitro system, glucuronidation is not a prominent pathway or occurs at levels below the limit of detection. Nevertheless, for the related compound methylphenidate, downstream metabolites such as p-hydroxy-ritalinic acid are known to be conjugated with glucuronic acid to form p-hydroxy-ritalinic acid glucuronide. pharmgkb.org This indicates that if hydroxylated metabolites of ethylphenidate are formed in vivo, they possess the necessary functional groups to potentially undergo glucuronidation.

Besides glucuronidation, other Phase II conjugation reactions include sulfation, acetylation, and conjugation with glutathione. Similar to the findings for glucuronidation, in vitro studies of this compound with human liver microsomes did not identify any metabolites formed through these other conjugation pathways. nih.gov

For comparison, the metabolism of methylphenidate has been shown to involve sulfate (B86663) conjugation. ricardinis.pt Specifically, the p-hydroxylated and oxidized metabolite can be conjugated with sulfate. ricardinis.pt This establishes the chemical feasibility for such a reaction to occur with structurally similar metabolites of this compound, even though it has not been directly observed in the reported in vitro systems.

Identification and Characterization of In Vitro Metabolites

The elucidation of metabolic pathways is a cornerstone of drug development and chemical safety assessment. For the compound this compound, understanding its biotransformation is crucial for predicting its pharmacokinetic profile and potential biological activity. This section details the analytical methodologies employed to identify and characterize its in vitro metabolites.

Mass Spectrometry-Based Techniques for Metabolite Identification and Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a primary tool for the identification of drug metabolites. nih.gov The high sensitivity and resolution of modern mass spectrometers enable the detection and structural characterization of metabolites, even at low concentrations typically found in in vitro incubation mixtures.

High-resolution mass spectrometry (HRMS) is instrumental in this process, providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the parent compound and its metabolites. nih.gov For this compound (C15H21NO2), the predicted monoisotopic mass of the protonated molecule [M+H]+ is 248.16451 Da. uni.lu Any deviation from this mass in a metabolite can indicate specific metabolic transformations.

Common in vitro metabolic reactions for a compound like this compound, which contains ester, phenyl, and piperidine moieties, include hydrolysis, hydroxylation, and oxidation. The table below outlines potential primary metabolites and their expected accurate masses, which can be targeted during MS analysis.

| Potential Metabolite | Metabolic Reaction | Chemical Formula | Predicted Monoisotopic Mass [M+H]+ (Da) |

| 2-phenyl-2-piperidinoacetic acid | Ester Hydrolysis | C13H17NO2 | 220.13321 |

| Ethyl 2-(hydroxyphenyl)-2-piperidinoacetate | Aromatic Hydroxylation | C15H21NO3 | 264.15942 |

| Ethyl 2-phenyl-2-(hydroxypiperidino)acetate | Aliphatic Hydroxylation | C15H21NO3 | 264.15942 |

| This compound N-oxide | N-Oxidation | C15H21NO3 | 264.15942 |

| 2-phenyl-2-piperidinoacetamide | Amidation (from ester) | C13H18N2O | 219.14919 |

Data in the table is hypothetical and based on common metabolic pathways for structurally related compounds.

Tandem mass spectrometry (MS/MS or MS²) is a further refinement used to elucidate the structure of these potential metabolites. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, e.g., m/z 264.15942 for a hydroxylated metabolite) is selected and fragmented. The resulting fragment ions (product ions) provide structural information. For instance, the position of hydroxylation (on the phenyl ring versus the piperidine ring) can often be determined by analyzing the fragmentation pattern.

Chromatographic Separation and Purity Assessment of Metabolites

Prior to mass spectrometric analysis, the complex mixture of the parent compound and its various metabolites from an in vitro incubation must be separated. High-performance liquid chromatography (HPLC) is the most common technique for this purpose. nih.gov The choice of chromatographic conditions is critical for achieving the necessary resolution to separate structurally similar isomers, such as different positional isomers of a hydroxylated metabolite. nih.gov

Reversed-phase HPLC is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is typically necessary to effectively separate compounds with a range of polarities, from the relatively nonpolar parent compound to more polar metabolites like the hydrolyzed acid. nih.gov

The purity of isolated or synthesized metabolite standards is also assessed using chromatographic techniques, often coupled with UV detection or mass spectrometry. This ensures that the analytical standard used for quantification and confirmation of metabolite identity is free from significant impurities that could interfere with the analysis.

The following table provides a hypothetical example of chromatographic retention times for this compound and its potential metabolites, illustrating how these compounds might be separated in a reversed-phase HPLC system.

| Compound | Hypothetical Retention Time (min) | Relative Polarity |

| This compound | 15.2 | Low |

| Ethyl 2-(hydroxyphenyl)-2-piperidinoacetate | 12.5 | Intermediate |

| Ethyl 2-phenyl-2-(hydroxypiperidino)acetate | 12.1 | Intermediate |

| This compound N-oxide | 11.8 | Intermediate-High |

| 2-phenyl-2-piperidinoacetic acid | 8.4 | High |

Retention times are hypothetical and would depend on the specific chromatographic conditions used.

Advanced Analytical Methodologies for Research and Characterization of Ethyl 2 Phenyl 2 Piperidinoacetate

Chromatographic Techniques for Purity, Identity, and Quantitative Assessment

Chromatographic methods are paramount for the separation and quantification of Ethyl 2-phenyl-2-piperidinoacetate from complex mixtures, ensuring its purity and accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development for this compound typically involves optimizing the separation on a C18 or C8 analytical column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. raggeduniversity.co.uknih.govijrpr.com The pH of the aqueous phase is a critical parameter to control the retention and peak shape of the basic piperidine (B6355638) moiety. Isocratic elution is often sufficient for the analysis of the pure substance or simple formulations, while gradient elution may be necessary for complex matrices containing multiple impurities or other components. nih.gov

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include linearity, precision (intraday and interday), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govijrpr.com For instance, a validated method might demonstrate linearity over a concentration range of 5–100 µg/mL with a correlation coefficient (R²) of >0.999. nih.gov The retention time for this compound under specific conditions provides a reliable means of identification. UV detection is commonly employed, with the wavelength set at a maximum absorbance for the phenyl ring, typically around 215-220 nm. ijrpr.comsphinxsai.com

HPLC Method Parameters for Analysis of Structurally Similar Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) raggeduniversity.co.uk | C18 (250 mm × 4.60 mm, 100Å) nih.gov | C18 (150 x 4.60 mm i.d., 5 µM) nih.gov |

| Mobile Phase | Buffer:Acetonitrile:Methanol (30:50:20 v/v/v) raggeduniversity.co.uk | Acetonitrile-water (0.05% v/v trifluoroacetic acid) nih.gov | Acetonitrile, water, and trifluoroacetic acid nih.gov |

| Flow Rate | 0.8 mL/min raggeduniversity.co.uk | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm raggeduniversity.co.uk | UV at 258 nm nih.gov | UV at 275 nm nih.gov |

| Retention Time | Varies with exact conditions | ~7.8 min (for Methylphenidate) nih.gov | ~10 min (for Eptifibatide) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While this compound can be analyzed directly by GC-MS, derivatization is often employed to improve its chromatographic properties and sensitivity. jfda-online.com Derivatization converts the polar N-H group of the piperidine ring into a less polar, more volatile moiety. youtube.com

Common derivatization reagents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA, pentafluoropropionic anhydride - PFPA, heptafluorobutyric anhydride - HFBA), and alkylating agents. jfda-online.comresearchgate.net The choice of derivatizing agent depends on the specific analytical requirements, such as the desired volatility and the generation of characteristic mass fragments for enhanced structural elucidation. researchgate.net For instance, acylation with fluorinated anhydrides can significantly improve the volatility and chromatographic peak shape. researchgate.net

The electron ionization (EI) mass spectrum of underivatized this compound is characterized by specific fragmentation patterns. A prominent peak is often observed at m/z 84, corresponding to the piperidinium (B107235) ion, which is a common fragment for compounds containing this moiety. raggeduniversity.co.uk The molecular ion peak may be weak or absent. raggeduniversity.co.uk Derivatization alters the fragmentation pattern, often leading to a more prominent molecular ion and characteristic fragments that aid in confirming the structure.

GC-MS Derivatization Agents and Their Applications

| Derivatization Agent | Type | Target Functional Group | Advantages |

|---|---|---|---|

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Silylation | -NH, -OH, -COOH | Increases volatility and thermal stability. jfda-online.com |

| TFAA (Trifluoroacetic anhydride) | Acylation | -NH, -OH | Improves chromatographic properties and introduces fluorine for enhanced detection. researchgate.net |

| PFPA (Pentafluoropropionic anhydride) | Acylation | -NH, -OH | Similar to TFAA, provides good sensitivity. researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC-MS, particularly for high-throughput analysis. UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution. waters.com When coupled with a mass spectrometer, UPLC-MS provides a rapid and highly sensitive method for the quantification and identification of this compound in various samples. nih.govresearchgate.net

This technique is particularly valuable in drug metabolism studies and for the screening of large numbers of samples. technologynetworks.com The enhanced speed of UPLC allows for the analysis of a sample in a much shorter time frame compared to traditional HPLC, significantly increasing sample throughput. youtube.com The use of tandem mass spectrometry (MS/MS) provides excellent selectivity and specificity, allowing for the detection of the target analyte even in complex biological matrices with minimal sample preparation. nih.gov Methods for the analysis of structurally similar compounds have been developed with limits of quantification in the low ng/mL range. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the number and types of hydrogen atoms present in the molecule. The spectrum of the closely related ethylphenidate shows a characteristic multiplet for the ethyl ester's methylene (B1212753) protons (CH₂) around 4.29 ppm and a triplet for the methyl protons (CH₃) around 1.20 ppm. raggeduniversity.co.uk The protons of the phenyl ring typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). The protons on the piperidine ring give rise to a complex series of multiplets in the aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically found around 170-175 ppm. The carbons of the phenyl ring appear in the 125-140 ppm range, while the carbons of the piperidine ring and the ethyl group resonate in the upfield region.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure.

COSY: A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of the proton spin systems within the piperidine ring and the ethyl group. researchgate.netsdsu.edu

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of the ¹H and ¹³C signals, confirming the carbon skeleton of the molecule.

¹H and ¹³C NMR Chemical Shifts for Ethylphenidate (a close analog)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | ~7.3 (m) raggeduniversity.co.uk | ~127-138 researchgate.net |

| Ester -CH₂- | ~4.29 (m) raggeduniversity.co.uk | ~61 researchgate.net |

| Ester -CH₃ | ~1.20 (t) raggeduniversity.co.uk | ~14 researchgate.net |

| Piperidine-H | ~1.5-3.0 (m) | ~25-55 researchgate.net |

| Methine-H | ~3.5 (m) | ~58 researchgate.net |

| Carbonyl C=O | N/A | ~173 researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. raggeduniversity.co.uk The C-O stretching of the ester will also be present. The N-H stretching of the secondary amine in the piperidine ring would appear as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹. The spectrum of the hydrochloride salt will differ, notably in the amine stretching region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting chromophores within a molecule. The primary chromophore in this compound is the phenyl ring. It is expected to exhibit characteristic absorption maxima in the UV region, typically around 200-220 nm and a weaker, fine-structured band around 250-270 nm, which is characteristic of the benzene (B151609) ring. tandfonline.comitmuniversity.ac.in The exact position and intensity of these bands can be influenced by the solvent.

Chiral Analytical Methods for Enantiomeric Purity

The stereochemistry of a molecule is a critical attribute, and for chiral compounds such as this compound, the determination of enantiomeric purity is of paramount importance in research and development. Enantiomers, being non-superimposable mirror images, can exhibit different biological activities. Therefore, advanced analytical methodologies are required to separate and quantify the individual enantiomers in a sample. This section focuses on two established techniques for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess and optical rotation measurements for the assessment of chiral purity.

Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. heraldopenaccess.us The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. nih.gov The determination of enantiomeric excess (ee) is a primary application of this technique in the analysis of chiral compounds. heraldopenaccess.us

The development of a chiral HPLC method for this compound would involve the selection of a suitable chiral stationary phase and mobile phase to achieve baseline separation of the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often a first choice for the separation of a wide range of chiral compounds due to their broad applicability. nih.gov For a compound with a piperidine ring and a phenyl group, a column such as one based on amylose tris(3,5-dimethylphenylcarbamate) could be a suitable starting point for method development.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, would be optimized to achieve optimal resolution and analysis time. The detection of the separated enantiomers is commonly performed using a UV detector, as the phenyl group in this compound provides a chromophore that absorbs UV light. uma.es

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Below is an illustrative data table representing the type of results that would be obtained from a chiral HPLC analysis of a hypothetical sample of this compound.

Table 1: Illustrative Chiral HPLC Data for this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Chiral Stationary Phase | Amylose-based CSP |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Times | |

| Enantiomer 1 (e.g., R-enantiomer) | 8.5 min |

| Enantiomer 2 (e.g., S-enantiomer) | 10.2 min |

| Peak Areas | |

| Area of Enantiomer 1 | 950,000 |

| Area of Enantiomer 2 | 50,000 |

| Calculated Results | |

| Enantiomeric Excess (ee) | 90% |

This table demonstrates a successful separation of the two enantiomers with distinct retention times, allowing for their quantification and the determination of the enantiomeric excess of the sample.

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. libretexts.orgchemistrysteps.com The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions. chemistrysteps.com The measurement of optical rotation provides a value for the observed rotation (α), which is then used to calculate the specific rotation ([α]), a standardized value for a particular compound. libretexts.org

The specific rotation is calculated using the following formula for solutions: libretexts.org

[α]Tλ = (100 × α) / (l × c)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light (commonly the sodium D-line at 589 nm)

α is the observed rotation in degrees

l is the path length of the polarimeter cell in decimeters (dm)

c is the concentration of the sample in g/100 mL libretexts.org

The chiral purity of a sample, often expressed as optical purity, can be determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. masterorganicchemistry.com The optical purity is numerically equal to the enantiomeric excess. masterorganicchemistry.com

Optical Purity (%) = ([α]sample / [α]pure enantiomer) × 100

For a hypothetical sample of this compound, if the specific rotation of the pure (R)-enantiomer is known, the measurement of the specific rotation of a sample can be used to determine its chiral purity.

Below is an illustrative data table demonstrating the calculation of chiral purity from optical rotation measurements for a hypothetical sample of this compound.

Table 2: Illustrative Optical Rotation Data for this compound

| Parameter | Value |

| Measurement Conditions | |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Path Length (l) | 1.0 dm |

| Concentration (c) | 1.25 g/100 mL in Methanol |

| Reference Data | |

| Specific Rotation of Pure (R)-enantiomer ([α]pure) | +45.0° |

| Experimental Results | |

| Observed Rotation of Sample (αsample) | +0.506° |

| Calculated Results | |

| Specific Rotation of Sample ([α]sample) | +40.5° |

| Optical Purity / Enantiomeric Excess | 90% |

This table illustrates how the experimentally measured observed rotation is used to calculate the specific rotation of the sample, which is then compared to the specific rotation of the pure enantiomer to determine the chiral purity.

Emerging Research Avenues and Computational Approaches for Ethyl 2 Phenyl 2 Piperidinoacetate

Molecular Modeling and Computational Docking Studies

Molecular modeling and computational docking have become indispensable tools in understanding the interactions of small molecules like ethyl 2-phenyl-2-piperidinoacetate with their biological targets. These in silico techniques provide a detailed view of the molecular landscape, guiding further experimental research.

Ligand-Protein Interaction Simulations and Binding Site Analysis

Simulations of ligand-protein interactions are crucial for predicting how this compound binds to its target receptors. By employing docking algorithms, researchers can identify the most probable binding poses of the molecule within the active site of a protein. This analysis helps in pinpointing key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. Understanding these interactions is the first step toward designing more potent and selective derivatives.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of this compound is not static; it is a dynamic entity. Conformational analysis helps in identifying the low-energy, and therefore most populated, conformations of the molecule. Following this, molecular dynamics (MD) simulations can be employed to observe the behavior of the molecule over time within a simulated biological environment, such as a cell membrane or in complex with a protein. MD simulations provide insights into the stability of the ligand-protein complex and can reveal allosteric effects that are not apparent from static docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which govern its reactivity and interactions. By solving the Schrödinger equation for the molecule, these methods can predict a wide range of properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is invaluable for predicting the molecule's reactivity in chemical reactions and its ability to participate in various intermolecular interactions.

Design of Novel Probes and Tool Compounds for Receptor Specificity Research

To further investigate the biological role of the targets of this compound, researchers are designing novel chemical probes and tool compounds. These are often analogs of the parent molecule that have been modified to include a reporter group, such as a fluorescent tag or a radioactive isotope. Such probes allow for the visualization of the ligand's distribution in tissues and cells, and can be used in assays to quantify binding affinity and receptor occupancy. The development of highly specific tool compounds is essential for validating the therapeutic targets of this compound and for minimizing off-target effects.

Q & A

Q. How can impurity profiling be conducted to meet ICH Q3A/B guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.